molecular formula C17H27NO2 B12003812 N-[(4-methoxyphenyl)methyl]nonanamide CAS No. 101832-19-3

N-[(4-methoxyphenyl)methyl]nonanamide

Cat. No.: B12003812
CAS No.: 101832-19-3
M. Wt: 277.4 g/mol
InChI Key: LAOPYCHFTQZMDR-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]nonanamide, also known as nonivamide, is a synthetic analog of capsaicin, the active component in chili peppers that gives them their heat. This compound is an amide of pelargonic acid and vanillylamine and is known for its pungent properties. It is commonly used in various applications, including as a flavoring agent, in topical analgesics, and in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(4-methoxyphenyl)methyl]nonanamide can be synthesized through the reaction of vanillylamine with nonanoic acid chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]nonanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]nonanamide has a wide range of scientific research applications:

Mechanism of Action

N-[(4-methoxyphenyl)methyl]nonanamide exerts its effects primarily through the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is a member of the TRP family of ion channels and is found in sensory neurons. Activation of TRPV1 by this compound leads to an influx of calcium ions, resulting in membrane depolarization and the sensation of heat and pain. This mechanism is similar to that of capsaicin .

Comparison with Similar Compounds

N-[(4-methoxyphenyl)methyl]nonanamide is often compared to other capsaicinoids, such as capsaicin and dihydrocapsaicin. While all these compounds activate the TRPV1 receptor, this compound is less potent than capsaicin but has a longer-lasting effect. This makes it a preferred choice in certain applications where prolonged action is desired .

List of Similar Compounds

Properties

CAS No.

101832-19-3

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]nonanamide

InChI

InChI=1S/C17H27NO2/c1-3-4-5-6-7-8-9-17(19)18-14-15-10-12-16(20-2)13-11-15/h10-13H,3-9,14H2,1-2H3,(H,18,19)

InChI Key

LAOPYCHFTQZMDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NCC1=CC=C(C=C1)OC

Origin of Product

United States

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